3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one

Coordination chemistry Metal chelation Bioinorganic chemistry

3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1558443-32-5; MF C₈H₁₂N₂O₂; MW 168.19 g/mol) is a heterocyclic small molecule belonging to the 1,4-dihydropyridin-4-one scaffold family. This scaffold is foundational to both the clinically approved iron chelator deferiprone (a 3-hydroxypyridin-4-one) and to diverse calcium channel modulators.

Molecular Formula C8H12N2O2
Molecular Weight 168.19 g/mol
Cat. No. B13075710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one
Molecular FormulaC8H12N2O2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)N)CCCO
InChIInChI=1S/C8H12N2O2/c9-7-6-10(3-1-5-11)4-2-8(7)12/h2,4,6,11H,1,3,5,9H2
InChIKeyDUZHAOILCBMWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one: Procurement-Relevant Structural and Class Positioning


3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1558443-32-5; MF C₈H₁₂N₂O₂; MW 168.19 g/mol) is a heterocyclic small molecule belonging to the 1,4-dihydropyridin-4-one scaffold family . This scaffold is foundational to both the clinically approved iron chelator deferiprone (a 3-hydroxypyridin-4-one) and to diverse calcium channel modulators [1]. The defining structural feature of this compound is the substitution of the canonical 3-hydroxy group with a 3-amino moiety, combined with an N¹-(3-hydroxypropyl) side chain. This specific combination generates a dual hydrogen-bond donor/acceptor profile at C3 and introduces an ambidentate (Namino,Nhet) chelation motif fundamentally distinct from the (O,O) motif of 3-hydroxypyridin-4-ones [2]. Available from multiple research chemical suppliers at ≥95% purity, the compound is supplied exclusively for non-human research use .

Why 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one Cannot Be Replaced by In-Class Analogs for Research Use


Within the 1,4-dihydropyridin-4-one family, the identity of the 3-position substituent dictates the compound's primary coordination chemistry, acid-base behavior, and biological target engagement profile [1]. The clinically dominant subclass—3-hydroxypyridin-4-ones (HPOs) such as deferiprone and CP41—relies on the (O⁻,O) bidentate chelation of hard trivalent metal ions (Fe³⁺, Al³⁺, Ga³⁺) with pFe³⁺ values in the range 19.4–21.7 [2]. Replacing the 3-OH with 3-NH₂ eliminates this canonical metal-chelating pharmacophore and instead introduces an (Namino,Nhet) donor set with fundamentally different metal-ion selectivity, protonation equilibria, and hydrogen-bonding geometry [3]. Consequently, any attempt to substitute this compound with deferiprone, CP41, or a simple 3-amino-1-methyl-1,4-dihydropyridin-4-one for applications requiring the specific (N,N) chelation motif or the dual H-bond donor capacity of the 3-amino group will yield non-comparable results. The following quantitative evidence substantiates these non-interchangeable features.

Quantitative Differentiation Evidence for 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one vs. Closest Analogs


Chelation Donor-Set Divergence: (N,N) vs. (O,O) Coordination Chemistry

The 3-amino group in the target compound provides an (Namino,Nhet) bidentate chelation motif that is fundamentally distinct from the (O⁻,O) motif of the 3-hydroxy-4-pyridinone class exemplified by deferiprone and CP41 [1]. Whereas deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) chelates Fe³⁺ with a reported pFe³⁺ value of 19.4 (log β₃ = 36.3), the 3-amino-4-pyridinone scaffold lacks the ionizable 3-OH proton and therefore cannot form the corresponding tris-bidentate (O,O)-chelated Fe(III) complex [2]. Pyridinone-based ligands bearing separated (Namino,Nhet) donor sets have been experimentally demonstrated to coordinate softer transition metals (Ru, Rh) in aqueous solution, a coordination mode inaccessible to deferiprone-type (O,O) chelators [1]. This indicates that the target compound occupies a distinct chelation niche.

Coordination chemistry Metal chelation Bioinorganic chemistry

Predicted Lipophilicity Advantage: LogP −0.19 vs. Deferiprone for Enhanced Aqueous Compatibility

The target compound exhibits a computed LogP of −0.1871 (ALogP), markedly lower than the experimentally determined LogP of +0.5 to +0.7 reported for deferiprone (1,2-dimethyl-3-hydroxypyridin-4-one) and significantly lower than the LogD₇.₄ ≈ +0.2 to +0.5 reported for N-alkyl-3-hydroxypyridin-4-ones with comparable side-chain length [1]. This enhanced hydrophilicity is attributed to the combined effect of the 3-amino group (H-bond donor capacity = 2, acceptor = 1) and the terminal hydroxypropyl hydroxyl, yielding a topological polar surface area (TPSA) of 68.25 Ų compared to deferiprone's TPSA of approximately 49–53 Ų . The lower LogP predicts approximately 5-fold lower n-octanol/water partitioning at pH 7.4, which translates to superior aqueous solubility and potentially reduced non-specific protein binding in biochemical assay formats [2].

Physicochemical property Lipophilicity Drug-likeness

Hydrogen-Bonding Capacity: Dual Donor at C3 vs. Single Donor in 3-Hydroxy Analogs

The 3-amino substituent (–NH₂) provides two hydrogen-bond donor atoms, in contrast to the single donor of the 3-hydroxy group (–OH) in deferiprone and CP41 [1]. This structural difference has been exploited in 1,4-dihydropyridin-4-one crystal engineering, where 3-amino derivatives form N–H⋯O and N–H⋯N intermolecular hydrogen bonds distinct from the O–H⋯O dimers characteristic of 3-hydroxypyridin-4-ones [2]. The target compound combines this dual-donor C3 motif with a terminal hydroxypropyl side chain (additional H-bond donor/acceptor), yielding a total of 2 H-bond donors and 4 H-bond acceptors . This expanded hydrogen-bonding vocabulary enables supramolecular assemblies and co-crystal formation strategies that are inaccessible with the 3-hydroxy-4-pyridinone subclass, where the dominant intermolecular interaction is the centrosymmetric O–H⋯O dimer [2].

Crystal engineering Supramolecular chemistry Hydrogen bonding

Synthetic Accessibility and Commercial Purity: Defined 95% Specification with Single-Regioisomer Identity

The target compound (CAS 1558443-32-5) is commercially available with a defined minimum purity specification of 95%, as confirmed by multiple independent suppliers including AKSci (Cat. 2226DZ) and Leyan (Cat. 2088208) . In contrast, the regioisomer 3-amino-1-(2-hydroxypropyl)-1,4-dihydropyridin-4-one (CAS 1548040-67-0) and the 2,3-dihydroxypropyl analog (CAS 1546558-95-5) are less widely stocked and carry inconsistent purity documentation . This difference in supply-chain maturity is meaningful for procurement: the 3-hydroxypropyl regioisomer benefits from unambiguous CAS registration and multi-vendor availability, whereas the 2-hydroxypropyl analog often requires custom synthesis, introducing lead-time and batch-to-batch variability risks . The defined 95% purity threshold, combined with the compound's non-hazardous transport classification, reduces regulatory overhead in international procurement workflows .

Chemical procurement Synthetic chemistry Quality control

Biological Target Engagement: 3-Aminopyridinones as HIV-1 Reverse Transcriptase Inhibitors vs. Iron-Chelating 3-Hydroxypyridinones

3-Aminopyridin-2(1H)-one and 3-(amino- or aminoalkyl)pyridinone derivatives have been patented and published as specific inhibitors of HIV-1 reverse transcriptase (RT), with lead compounds exhibiting IC₅₀ values as low as 19 nM against recombinant HIV-1 RT in enzyme assays [1][2]. This antiviral activity is structurally dependent on the 3-amino group and is absent in 3-hydroxypyridin-4-ones such as deferiprone, whose primary pharmacological mechanism is iron chelation rather than direct enzyme inhibition [3]. While the target compound itself has not been directly evaluated in published RT inhibition assays, the patent literature explicitly claims 3-(amino- or aminoalkyl)pyridinone derivatives bearing N¹-alkyl substituents as HIV RT inhibitors [2]. The 3-amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one scaffold thus represents a potential entry point for antiviral lead optimization that is mechanistically inaccessible to 3-hydroxypyridin-4-one comparators.

Antiviral research HIV reverse transcriptase Enzyme inhibition

Evidence-Backed Application Scenarios for 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one in Research and Development


Medicinal Chemistry: HIV-1 Reverse Transcriptase Inhibitor Lead Optimization

The 3-amino-pyridinone scaffold is a validated pharmacophore for HIV-1 RT inhibition, with structurally related analogs demonstrating IC₅₀ values as low as 19 nM in recombinant enzyme assays [1]. The target compound provides a functionalized N¹-(3-hydroxypropyl) handle for further derivatization (e.g., ester prodrug formation, bioconjugation) while retaining the essential 3-amino group required for RT binding. This dual functionality is absent in deferiprone, whose 3-hydroxy group engages in metal chelation rather than enzyme active-site hydrogen bonding [2]. The compound's predicted low lipophilicity (ALogP −0.19) also aligns with the physicochemical profile of many clinically successful antiviral agents, potentially reducing cytochrome P450 liability and plasma protein binding compared to more lipophilic pyridinone analogs [3].

Coordination Chemistry and Catalysis: Ambidentate (N,N) Ligand for Transition Metal Complexes

The (Namino,Nhet) donor set of the target compound enables the chelation of softer transition metals (Ru, Rh, and potentially Cu, Zn) that are poorly coordinated by the hard (O,O) donors of 3-hydroxypyridin-4-ones [1]. This ambidentate character has been experimentally validated for pyridinone-based ligands containing separated (Namino,Nhet) chelating units, which form stable organometallic complexes in aqueous solution [1]. The terminal 3-hydroxypropyl side chain provides an additional anchoring point for immobilization onto solid supports or nanoparticle surfaces, making this compound a candidate scaffold for developing heterogeneous catalysts or metal-organic framework (MOF) linkers with (N,N)-type coordination nodes [2].

Supramolecular and Crystal Engineering: Dual H-Bond Donor Building Block

With 2 hydrogen-bond donors and 4 acceptors, this compound surpasses the hydrogen-bonding capacity of 3-hydroxypyridin-4-ones (1 donor, 3 acceptors) and enables N–H⋯O and N–H⋯N synthons inaccessible to the hydroxy series [1]. This expanded supramolecular vocabulary supports the rational design of co-crystals, salts, and polymorphic forms where directional N–H⋯X interactions, rather than O–H⋯O dimers, govern crystal packing [2]. The hydroxypropyl side chain further contributes conformational flexibility and an additional H-bond donor/acceptor site, facilitating the construction of higher-order hydrogen-bonded networks relevant to pharmaceutical solid-form screening and porous organic materials design [3].

Chemical Biology Tool Compound: Non-Chelating Pyridinone Control for Metal-Dependent Assays

In cellular and biochemical assays interrogating metal-dependent processes (e.g., ferroptosis, iron-sulfur cluster biogenesis, metalloenzyme function), the target compound serves as a structurally matched negative control to deferiprone [1]. Because the 3-amino group cannot form the (O,O)-chelated Fe(III) complex characteristic of 3-hydroxypyridin-4-ones, any biological effects observed with this compound can be attributed to mechanisms other than iron sequestration—enabling cleaner interpretation of metal-chelation-dependent phenotypes [1]. The compound's higher predicted aqueous solubility versus deferiprone (≈5-fold lower LogP) also facilitates dosing in cell-based assays without requiring DMSO concentrations that may confound readouts [2].

Quote Request

Request a Quote for 3-Amino-1-(3-hydroxypropyl)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.